Lipophilicity Optimization: Chlorine Occupies the Sweet Spot Between Fluoro and Bromo Analogs
The target compound's computed XLogP3 of 2.0 places it within the optimal range for CNS drug-likeness (typically XLogP 1–3) [1]. The 4-fluoro analog (CAS 874788-46-2) is predicted to have a lower XLogP (approximately 1.5–1.7 based on the Hansch π constant for F vs. Cl, Δπ ≈ −0.45), reducing membrane permeability, while the 4-bromo analog is predicted to have a higher XLogP (approximately 2.5–2.8, Δπ ≈ +0.5), increasing the risk of poor aqueous solubility and off-target binding [2]. Compound-specific procurement of CAS 874788-48-4 ensures the experimentally validated lipophilicity window.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3 ≈ 1.5 (estimated from Δπ); 4-Bromo analog: XLogP3 ≈ 2.5 (estimated from Δπ) |
| Quantified Difference | Chlorine delivers an intermediate lipophilicity approximately 0.5 log units above fluoro and 0.5 log units below bromo |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release); comparator estimates derived from Hansch substituent π constants |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic clearance — a 0.5 log unit shift can alter oral bioavailability by 2-fold or more.
- [1] PubChem Compound Summary CID 16269009. Computed Properties: XLogP3-AA = 2. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington DC, 1995. Aromatic substituent π constants: Cl = +0.71, F = +0.14, Br = +0.86. View Source
